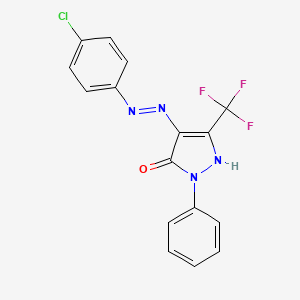
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a hydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazones with trifluoromethylated pyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets can lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazono group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-4-(2-(4-Bromophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- (Z)-4-(2-(4-Methylphenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- (Z)-4-(2-(4-Fluorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Uniqueness
The uniqueness of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups. The presence of the chlorophenyl group, trifluoromethyl group, and hydrazono group imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H10ClF3N4O |
|---|---|
Poids moléculaire |
366.72 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)diazenyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-6-8-11(9-7-10)21-22-13-14(16(18,19)20)23-24(15(13)25)12-4-2-1-3-5-12/h1-9,23H |
Clé InChI |
MNROYHRVXVWDAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)N=NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
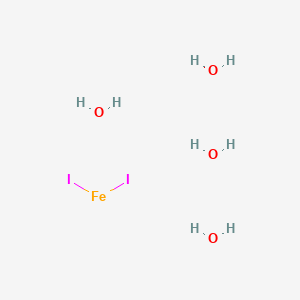

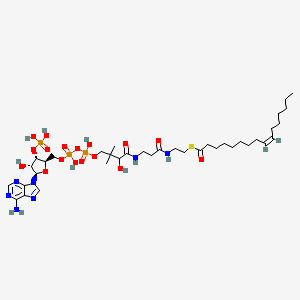
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
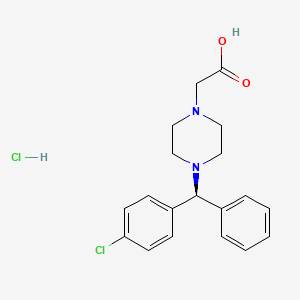
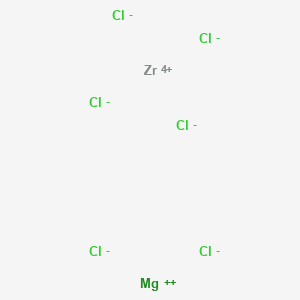
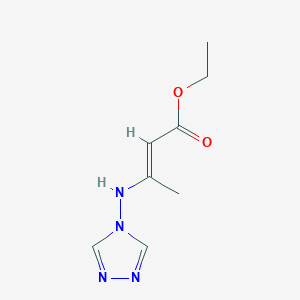
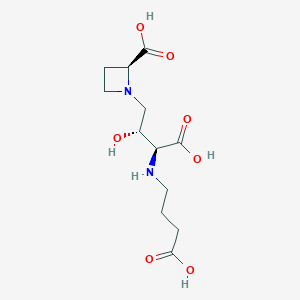
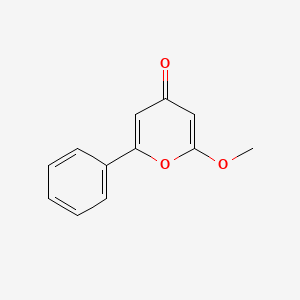
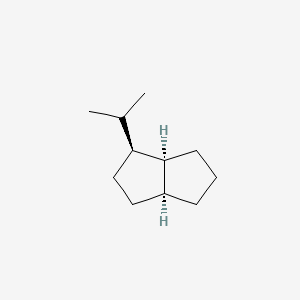
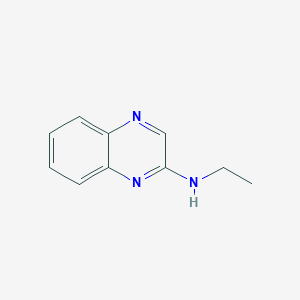
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
